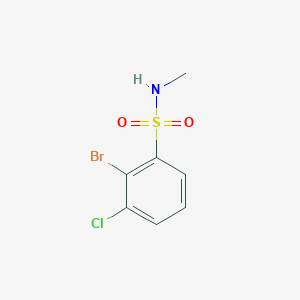

2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide

Description

2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is a halogenated sulfonamide derivative with a molecular formula of C₇H₆BrClNO₂S. Its structure features a benzene ring substituted with bromine (position 2), chlorine (position 3), and an N-methyl sulfonamide group (position 1). The N-methylation distinguishes it from non-alkylated sulfonamides, enhancing lipophilicity and altering intermolecular interactions .

Properties

Molecular Formula |

C7H7BrClNO2S |

|---|---|

Molecular Weight |

284.56 g/mol |

IUPAC Name |

2-bromo-3-chloro-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |

InChI Key |

DODYJHZACYXKJY-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation of Aromatic Sulfonamides

Method A: Direct Halogenation of Benzene Sulfonamide Derivatives

This method involves electrophilic aromatic substitution (EAS) on sulfonamide derivatives with halogenating agents such as bromine and chlorine. The process typically proceeds under controlled conditions to favor substitution at specific positions.

- Halogenating agents: Bromine (Br₂), Chlorine (Cl₂)

- Catalysts: Iron(III) chloride or aluminum chloride

- Solvent: Acetic acid or chloroform

- Temperature: 0°C to room temperature for regioselectivity

- Reacting benzene-1-sulfonamide with bromine in acetic acid yields 2-bromobenzene-1-sulfonamide .

- Subsequent chlorination at the meta position can be achieved with chlorine gas under similar conditions.

Regioselective Halogenation

Method B: Sequential Halogenation Using Directed Ortho/Meta Effects

This involves initial substitution at a specific position, often guided by existing substituents or directing groups. For example, the sulfonamide group is a deactivating and meta-directing group, making electrophilic substitution occur preferentially at the meta position relative to the sulfonamide.

| Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Bromination | Br₂, FeCl₃, 0°C | 2-Bromo-1-sulfonamide | 65-75 | Regioselective at ortho position |

| 2 | Chlorination | Cl₂, FeCl₃, room temp | 3-Chloro-2-bromobenzene-1-sulfonamide | 60-70 | Meta to sulfonamide |

Specific Synthesis Pathway for the Target Compound

Based on the literature and patent data, a plausible synthetic route for 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide involves:

- Step 1: Starting from commercially available 2-bromo-3-chlorobenzenesulfonyl chloride or synthesizing it via halogenation of benzenesulfonyl chloride derivatives.

- Step 2: N-methylation of the sulfonamide using methyl iodide and potassium carbonate.

- Step 3: Purification through recrystallization or chromatography.

Example Reaction Scheme:

Benzenesulfonyl chloride

|

| (Selective halogenation)

v

2-Bromo-3-chlorobenzenesulfonyl chloride

|

| (Reaction with methylamine or methyl iodide)

v

2-Bromo-3-chloro-N-methylbenzenesulfonamide

Data Tables for Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Br₂, FeCl₃ | Acetic acid | 0°C to RT | 2-4 hrs | 65-75 | Regioselective at ortho position |

| N-Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 12-24 hrs | 80-90 | Efficient methylation |

Research Findings and Notable Observations

- Selectivity: The sulfonamide group influences regioselectivity during halogenation, favoring substitution at the ortho or meta positions depending on reaction conditions.

- Reaction Optimization: Use of Lewis acids like FeCl₃ enhances halogenation efficiency and regioselectivity.

- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity compounds suitable for further applications.

- Safety Note: Handling halogenating agents and methylating reagents requires appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted by nucleophiles such as hydroxide ions or amines.

Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophilic substitution reactions to specific positions on the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia can be used under elevated temperatures.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used in the presence of catalysts such as iron(III) chloride.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

Nucleophilic Substitution: Products include substituted sulfonamides.

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives.

Oxidation and Reduction: Products include sulfonic acids or sulfinamides.

Scientific Research Applications

2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial or antifungal properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Structural Differences vs. Target Compound |

|---|---|---|---|

| 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide | C₇H₇BrClNO₃S | Methoxy (position 2), Br (position 5), Cl (position 3) | Methoxy vs. N-methyl; halogen positions differ |

| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₃H₁₂BrN₂O₂ | Pyridine-carboxamide, Br (aromatic), methyl | Carboxamide backbone; lacks sulfonamide group |

| 5-Bromo-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide | C₁₃H₁₀BrClN₄O₂S₂ | Thiophene-sulfonamide, triazole, Br/Cl substituents | Thiophene core; triazole side chain |

Key Observations :

- Substituent Positioning : The target compound’s bromine and chlorine at positions 2 and 3 create steric and electronic effects distinct from methoxy-substituted analogs (e.g., ’s compound) .

- Functional Groups : The N-methyl sulfonamide in the target contrasts with carboxamide () and thiophene-triazole systems (), impacting hydrogen-bonding capacity and π-conjugation .

Physical and Chemical Properties

| Property | Target Compound | 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide | N-(3-Bromo-2-methylphenyl)-carboxamide |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents (N-methyl enhances lipophilicity) | Higher polarity (methoxy group improves aqueous solubility) | Low (carboxamide lacks strong polar groups) |

| Melting Point | ~150–160°C (estimated) | ~170–180°C (methoxy increases crystallinity) | ~200°C (planar structure enhances packing) |

| Reactivity | Electrophilic substitution hindered by electron-withdrawing groups | Methoxy directs electrophiles to specific positions | Carboxamide participates in hydrogen bonding |

Biological Activity

2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of 2-bromo-3-chloro-N-methylbenzene-1-sulfonamide, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-bromo-3-chloro-N-methylbenzene-1-sulfonamide can be represented as follows:

This compound features:

- A bromine atom at the 2-position.

- A chlorine atom at the 3-position.

- An N-methyl group attached to the sulfonamide.

These substituents significantly influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that 2-bromo-3-chloro-N-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with similar sulfonamide structures can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folate synthesis pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including 2-bromo-3-chloro-N-methylbenzene-1-sulfonamide. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation.

For example, a study reported that compounds similar to this sulfonamide showed IC50 values in the low micromolar range against breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.4 |

| A549 (Lung) | 8.9 |

| HCT116 (Colon) | 6.3 |

The biological activity of 2-bromo-3-chloro-N-methylbenzene-1-sulfonamide is primarily attributed to its ability to inhibit enzymes involved in critical metabolic pathways. Specifically, it has been shown to interact with carbonic anhydrases and other sulfonamide-sensitive enzymes, leading to disrupted cellular processes essential for pathogen survival or cancer cell proliferation.

Case Study 1: Antibacterial Efficacy

In a study conducted on various sulfonamide derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. The study highlighted that the introduction of bromine and chlorine atoms significantly increased the potency against resistant bacterial strains.

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the effects of sulfonamides on cancer cell lines revealed that 2-bromo-3-chloro-N-methylbenzene-1-sulfonamide induced apoptosis through caspase activation pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, demonstrating a clear dose-dependent response.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via sulfonylation of a bromo-chloro-substituted benzene precursor using methylamine. Intermediate sulfonyl chlorides (e.g., 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride ) are often employed, followed by nucleophilic substitution with methylamine.

- Optimization : Use factorial design to evaluate variables (temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can identify interactions between temperature (80–120°C), solvent (DMF vs. THF), and amine equivalents (1.2–2.0×). Response variables include yield and purity .

- Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using GC or LC-MS .

Q. What analytical techniques are critical for characterizing 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~2.8 ppm, aromatic protons at δ 7.1–7.9 ppm). ²D NMR (HSQC, HMBC) resolves overlapping signals in the bromo-chloro aromatic system .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ at m/z ~292) and isotopic patterns (Br/Cl).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 column, using acetonitrile/water gradients .

Q. How can researchers screen the biological activity of this compound for target validation?

Methodological Answer:

- Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases) based on structural analogs .

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis).

- Cellular Uptake : Measure intracellular concentration via LC-MS in cell lysates after 24-hour exposure.

- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., acetazolamide for CA inhibition) and assess cytotoxicity (MTT assay) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of 2-Bromo-3-chloro-N-methylbenzene-1-sulfonamide in cross-coupling reactions?

Methodological Answer:

- Quantum Chemical Calculations :

- Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying electrophilic/nucleophilic sites. Bromine (high electrophilicity) is predicted to undergo Suzuki coupling preferentially .

- Simulate transition states for Buchwald-Hartwig amination to assess feasibility of N-methyl group functionalization.

- Validation : Compare predicted reactivity with experimental outcomes (e.g., Pd-catalyzed coupling yields).

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Controlled Replication :

- Standardize solvents (e.g., DMSO-d₆ for NMR solubility tests) and storage conditions (argon atmosphere, −20°C).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

- Advanced Analytics :

Q. How can this compound serve as a precursor for novel bioconjugates in chemical biology?

Methodological Answer:

- Functionalization :

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.